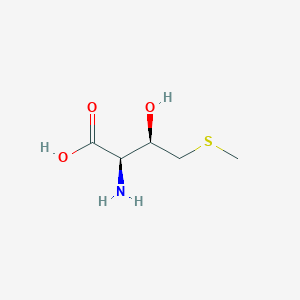

(2R,3R)-2-Amino-3-hydroxy-4-methylsulfanylbutanoic acid

Description

L’octacosanol est un composé naturel qui appartient à la classe des alcools gras à longue chaîne. On le trouve couramment dans diverses cires végétales, notamment l’huile de germe de blé, l’huile de son de riz et la cire de canne à sucre . Ce composé a suscité un intérêt considérable dans le domaine de la nutrition et des compléments alimentaires en raison de ses bienfaits potentiels pour la santé, tels que l’amélioration des performances sportives, l’amélioration des fonctions cérébrales et le soutien de la santé cardiovasculaire .

Propriétés

Numéro CAS |

119593-66-7 |

|---|---|

Formule moléculaire |

C5H11NO3S |

Poids moléculaire |

165.21 g/mol |

Nom IUPAC |

(2R,3R)-2-amino-3-hydroxy-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO3S/c1-10-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m0/s1 |

Clé InChI |

GFJWMGGGLQICCP-IUYQGCFVSA-N |

SMILES |

CSCC(C(C(=O)O)N)O |

SMILES isomérique |

CSC[C@@H]([C@H](C(=O)O)N)O |

SMILES canonique |

CSCC(C(C(=O)O)N)O |

Synonymes |

D-Threonine, 4-(methylthio)- (9CI) |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’octacosanol peut être synthétisé par différentes méthodes. Une méthode de synthèse efficace implique la préparation de l’1-octacosanol à partir d’intermédiaires lipidiques disponibles dans le commerce, tels que l’acide sébacique (acide décanedioïque) et l’alcool stéarylique . L’étape clé de cette synthèse est la préparation d’esters tert-butyliques, suivie d’une réduction pour obtenir l’octacosanol.

Méthodes de production industrielle : La production industrielle d’octacosanol implique souvent l’extraction à partir de sources naturelles. Les méthodes courantes comprennent l’extraction Soxhlet et l’extraction par fluide supercritique . Ces méthodes sont utilisées pour extraire l’octacosanol des cires végétales, telles que la cire de canne à sucre, l’huile de germe de blé et l’huile de son de riz .

Analyse Des Réactions Chimiques

Types de réactions : L’octacosanol subit diverses réactions chimiques, notamment l’oxydation, la réduction et l’estérification.

Réactifs et conditions courantes :

Oxydation : L’octacosanol peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : La réduction de l’octacosanol peut être réalisée en utilisant des agents réducteurs comme l’hydrure de lithium et d’aluminium.

Estérification : L’octacosanol peut être estérifié avec des acides gras, tels que l’acide linoléique, en utilisant des catalyseurs comme les liquides ioniques.

Principaux produits :

Oxydation : Produit de l’acide octacosanoïque.

Réduction : Maintient la structure de l’alcool primaire.

Estérification : Forme des esters comme l’octacosanol linoléate.

4. Applications de la recherche scientifique

L’octacosanol a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur pour la synthèse d’autres alcools gras à longue chaîne et d’esters.

Applications De Recherche Scientifique

Octacosanol has a wide range of scientific research applications:

Chemistry: Used as a precursor for the synthesis of other long-chain fatty alcohols and esters.

Mécanisme D'action

L’octacosanol exerce ses effets par le biais de diverses cibles moléculaires et voies de signalisation :

Métabolisme lipidique : Inhibe la biosynthèse endogène du cholestérol et améliore le catabolisme des lipoprotéines de basse densité.

Effets neurologiques : Améliore la mémoire et les fonctions cognitives en augmentant le flux sanguin vers le cerveau et en améliorant la production de neurotransmetteurs.

Effets anti-inflammatoires et antioxydants : Régule plusieurs voies de signalisation, telles que l’AMPK, la PI3K/Akt et la MAPK/NF-κB.

Comparaison Avec Des Composés Similaires

L’octacosanol est souvent comparé à d’autres alcools gras à longue chaîne et policosanols :

Policosanol : Un mélange d’alcools gras à longue chaîne, l’octacosanol étant le composant principal.

Ergostérol : Un autre alcool gras à longue chaîne ayant des effets hypolipidémiants similaires.

Sphingomyéline : Une molécule lipidique qui joue un rôle dans la signalisation cellulaire et la structure des membranes.

Unicité : L’octacosanol se distingue par sa grande stabilité, ses activités biologiques encourageantes et sa large gamme d’avantages pour la santé, ce qui en fait un composé précieux tant dans la recherche que dans l’industrie .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.